1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
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Overview
Description
1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridinecarboxylic acid core with a 3,5-bis(trifluoromethyl)benzyl group attached, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzyl bromide, which is then reacted with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinecarboxylic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl alcohol
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid stands out due to its unique combination of a pyridinecarboxylic acid core and a 3,5-bis(trifluoromethyl)benzyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO3/c16-14(17,18)9-4-8(5-10(6-9)15(19,20)21)7-22-3-1-2-11(12(22)23)13(24)25/h1-6H,7H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRHTVONWSBKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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